N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C21H22N8O2 and its molecular weight is 418.461. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the c-Met protein kinase . This enzyme plays a crucial role in cellular growth, survival, and migration, making it a key target in the treatment of various cancers .
Mode of Action
The compound interacts with the c-Met protein kinase, inhibiting its activity . This inhibition disrupts the signaling pathways that the enzyme is involved in, leading to a decrease in cellular growth and migration .
Biochemical Pathways
The c-Met protein kinase is involved in several biochemical pathways, including the RAS/ERK and PI3K/AKT pathways . These pathways are critical for cell survival and proliferation. By inhibiting c-Met, the compound disrupts these pathways, leading to reduced cell growth and survival .
Result of Action
The result of the compound’s action is a decrease in cellular growth and migration, which can be beneficial in the treatment of cancers that are driven by overactive c-Met signaling . Additionally, the compound has shown potential as a GABA A modulator , which could have implications for its use in neurological conditions .
Properties
IUPAC Name |
1-ethyl-7-methyl-4-oxo-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl]-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N8O2/c1-3-27-11-16(19(30)15-5-4-13(2)23-20(15)27)21(31)24-14-8-9-28(10-14)18-7-6-17-25-22-12-29(17)26-18/h4-7,11-12,14H,3,8-10H2,1-2H3,(H,24,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVODZADRUTXCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3CCN(C3)C4=NN5C=NN=C5C=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N8O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.